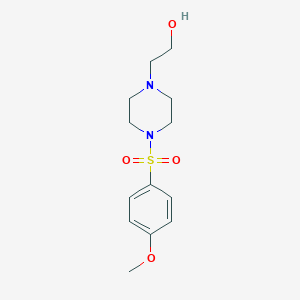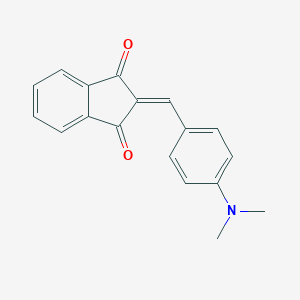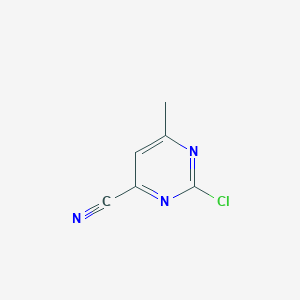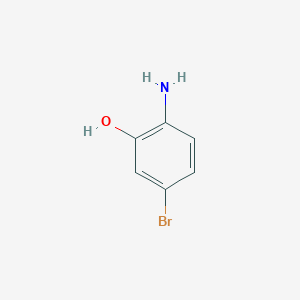
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H20N2O4S . It has a molecular weight of 300.38 . The compound is used in scientific research and exhibits complex properties that enable its application in diverse fields such as pharmacology, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of “2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” can be analyzed using various spectroscopic techniques. The compound’s structure has been assigned by HRMS, IR, 1H, and 13C NMR experiments .Physical And Chemical Properties Analysis
The compound has a melting point of 121-123°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
5-HT6 Receptor Antagonists
Compounds related to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol have been identified as potent 5-HT6 receptor antagonists. For instance, Vera et al. (2016) discovered that certain derivatives of this compound show strong binding affinities and act as antagonists in 5-HT6 receptor functional assays (Vera et al., 2016).
Crystal Structure and DFT Studies
Kumara et al. (2017) focused on crystal structure studies and Density Functional Theory (DFT) calculations of compounds similar to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. This research helps in understanding the reactive sites for electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).
Synthesis and Chemical Properties
Wang Jin-peng (2013) detailed the synthesis process of a similar compound, which contributes to understanding the chemical properties and potential applications of these types of molecules (Wang Jin-peng, 2013).
Antimicrobial Studies
Patel and Agravat (2009) investigated the antimicrobial properties of pyridine derivatives related to this compound. Their findings indicate significant antibacterial activity, which could be relevant for developing new antimicrobial agents (Patel & Agravat, 2009).
Enzymatic Metabolism in Novel Antidepressants
Hvenegaard et al. (2012) examined the metabolism of a compound structurally related to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, providing insights into its potential role in novel antidepressants (Hvenegaard et al., 2012).
PI3Kα Inhibitors
Lanman et al. (2014) explored the efficacy of alcohols as replacements for the piperazine sulfonamide portion of PI3Kα inhibitors, which includes compounds similar to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. Their research contributes to the development of cancer therapies (Lanman et al., 2014).
Bacterial Persistence
Kim et al. (2011) identified that a chemical compound structurally related to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol selectively kills bacterial persisters, a significant finding for addressing antibiotic resistance (Kim et al., 2011).
Wirkmechanismus
Target of Action
Compounds with a similar piperazine structure have been found to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
It’s known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance . The key step in the synthesis of similar compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Biochemical Pathways
Compounds with a similar structure have been found to affect a variety of biochemical pathways related to the diseases mentioned above .
Pharmacokinetics
A study on similar compounds showed that six of them exhibited an acceptable pharmacokinetic profile . This suggests that 2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanol may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have been found to exhibit good antibacterial activity and induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, storage under inert gas is recommended as it is hygroscopic . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or biological molecules.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVVGUOHKZQOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349929 |
Source


|
| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |
CAS RN |
321531-40-2 |
Source


|
| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)





![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)